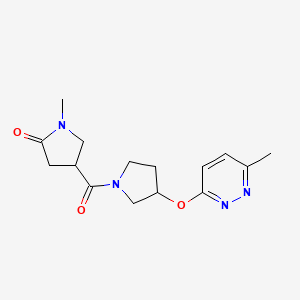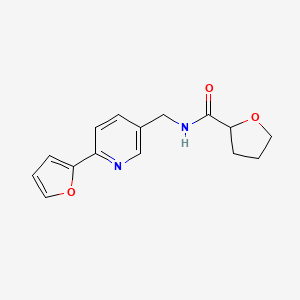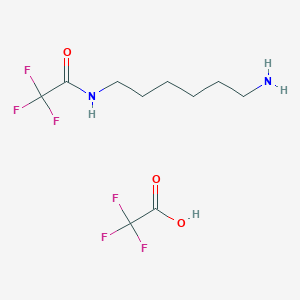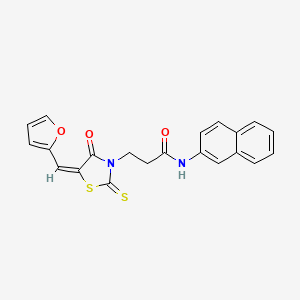
6-(Boc-amino)-5-bromoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Boc-amino)-5-bromoquinoline” is a compound that contains a Boc-protected amino group . The Boc group, or tert-butyl carbamate, is a commonly used protective group for amines . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be cleaved under mild acidolysis .Molecular Structure Analysis
The molecular structure of a similar compound, “6-(Boc-amino)hexyl bromide”, has been reported with a molecular formula of C11H22BrNO2 . The average mass is 280.202 Da and the monoisotopic mass is 279.083374 Da .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . It can be cleaved under mild acidolysis . The reactivity of Boc2O/DMAP is highly increased in comparison with that of Boc2O, allowing the substitution of nitrogen-bound hydrogens far beyond such in ordinary amino functions .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Ligand Development
Friedländer Condensation
6-Bromoquinoline derivatives, closely related to 6-(Boc-amino)-5-bromoquinoline, are synthesized through the Friedländer condensation. This approach is fundamental in creating bidentate and tridentate ligands, which have applications in forming biquinolines or 6-alkynyl derivatives through further chemical reactions. These derivatives exhibit significant optical properties, such as high emission quantum yields, making them valuable in materials science and photophysical studies (Hu, Zhang, & Thummel, 2003).
Buchwald-Hartwig Amination
The controlled functionalization of 6-bromo-2-chloroquinoline via sequential and selective Buchwald-Hartwig amination reactions demonstrates the versatility of quinoline derivatives in synthesizing ligands with enhanced binding affinity for specific protein domains. This technique is pivotal in medicinal chemistry for developing therapeutic agents targeting protein-protein interactions (Smith, Jones, Booker, & Pyke, 2008).
Photolabile Protecting Groups
Brominated quinoline derivatives have been explored as photolabile protecting groups for carboxylic acids. The development of such groups with greater quantum efficiency and sensitivity to multiphoton-induced photolysis extends their utility in biological and chemical research, enabling precise spatial and temporal control over the release of bioactive compounds (Fedoryak & Dore, 2002).
Antioxidant Properties
The exploration of ethoxyquin and its analogues, including derivatives of quinoline, for their antioxidant capacity reveals the potential of these compounds in mitigating oxidative stress. Such research is crucial in understanding the molecular basis of antioxidant action and in designing novel antioxidants with improved efficacy and specificity (Kumar, Engman, Valgimigli, Amorati, Fumo, & Pedulli, 2007).
Spectrophotometric Detection of Metals
Quinoline derivatives have been applied in developing sensitive spectrophotometric methods for detecting trace metals such as cobalt and nickel. This utilization underscores the role of quinoline-based reagents in analytical chemistry for environmental monitoring and the quality control of materials (Zhao, Xia, & Hu, 1999).
Zukünftige Richtungen
Wirkmechanismus
are widely used in the field of peptide synthesis . The Boc group serves as a protective group for amines, preventing them from reacting with other groups during synthesis . The Boc group is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis, whereas other carbamates require significantly stronger acidic conditions for their deprotection .
In the context of peptide synthesis, Boc-protected amino compounds are used for temporary protection of the α-amino group . They play a pivotal role in the synthesis of multifunctional targets . The use of Boc protection allows for the selective reaction of other functional groups in the molecule .
The environment in which the Boc-protected amino compound is used can influence its stability and reactivity. Factors such as pH, temperature, and the presence of other reactive species can affect the rate at which the Boc group is added or removed .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromoquinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-6-10-9(12(11)15)5-4-8-16-10/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSMGXYVEQETDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(C=C1)N=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2695328.png)
![Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695332.png)
![5-ethyl-8-fluoro-2-(methoxyacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2695334.png)


![5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2695339.png)
![Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate](/img/structure/B2695340.png)

![Methyl N-[4-(bromomethyl)phenyl]carbamate](/img/structure/B2695344.png)
![1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2695345.png)
